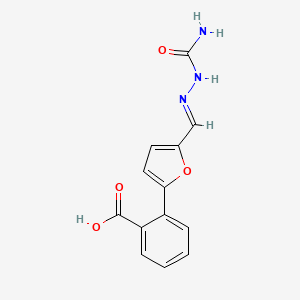

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H11N3O4 . Unfortunately, there is limited information available about this specific compound in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, specific data for “this compound” is not available .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Diels–Alder and Dehydration Reactions : The compound is involved in reactions like Diels–Alder and dehydration, particularly with furan and acrylic acid derivatives. This approach is useful in synthesizing benzoic acid starting from biomass-derived furan, highlighting its potential in green chemistry applications (Mahmoud et al., 2015).

Carboxylation and Fragmentation : The presence of a carboxylic group in the molecule can influence its chemical behavior, especially in electron attachment studies. Carboxylation of furan compounds like 2-furoic acid leads to interesting fragmentation behaviors, which are essential in understanding molecular stability and reactivity (Zawadzki et al., 2020).

Antimicrobial Applications

Antimicrobial Activity : The compound shows potential antimicrobial activity. Synthesis of derivatives like 5-(R1-benzyl)-2-(R2-benzylidenehydrazono)-3-(2-furylmethyl)Thiazolidin-4-ones demonstrates antimicrobial properties, especially against certain microorganisms (Tsyalkovsky et al., 2005).

In Vitro Antimicrobial Studies : New organotin(IV) carboxylates derived from a Schiff base related to the compound have shown promising in vitro antimicrobial activities against a variety of fungi and bacteria, indicating its potential in the development of new antimicrobial agents (Dias et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : The compound, particularly its derivatives, has shown effective corrosion protection capacity on carbon steel in acidic solutions. This suggests its application in industrial corrosion inhibition, which is a significant area in materials science (Palayoor et al., 2017).

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of new heterocyclic compounds. Its reactions with various reagents lead to the formation of structurally diverse molecules, which are important in pharmaceutical and synthetic organic chemistry (Cansiz et al., 2004).

Cascade Carboxylative Annulation : It is involved in novel synthetic pathways like Pd(II)-mediated cascade carboxylative annulation, useful in constructing complex organic molecules, further demonstrating its versatility in organic synthesis (Liao et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of “2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid” are currently unknown. This compound is a furan derivative, and furan-containing compounds have been employed as medicines in a number of distinct disease areas . .

Mode of Action

As a furan derivative, it may interact with its targets via a variety of mechanisms, depending on the specific target and the biochemical environment

Biochemical Pathways

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may interact with multiple biochemical pathways.

Result of Action

As a furan derivative, it may have a variety of effects depending on its specific targets and the biochemical environment

Biochemische Analyse

Biochemical Properties

It is known that furan derivatives have been found to exhibit various biological activities

Cellular Effects

Furan derivatives have been found to exhibit various biological activities

Molecular Mechanism

Furan derivatives have been found to exhibit various biological activities

Eigenschaften

IUPAC Name |

2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-13(19)16-15-7-8-5-6-11(20-8)9-3-1-2-4-10(9)12(17)18/h1-7H,(H,17,18)(H3,14,16,19)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWJZYIEQIJBV-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)